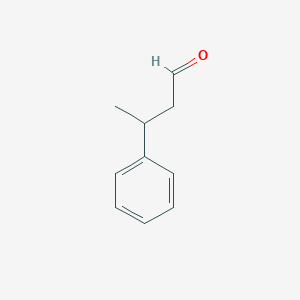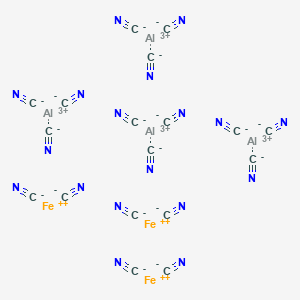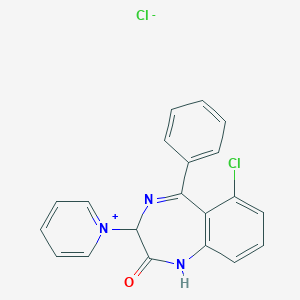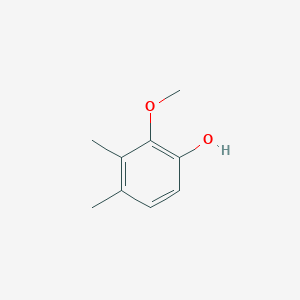
2-Methoxy-3,4-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3,4-dimethylphenol, also known as guaiacol, is a naturally occurring organic compound. It is commonly found in wood smoke, and is also produced by the breakdown of lignin in plants. Guaiacol has a distinct aroma and is commonly used as a flavoring agent in the food industry. It is also used in the production of various chemicals, including pharmaceuticals and fragrances.
Wirkmechanismus
The mechanism of action of 2-Methoxy-3,4-dimethylphenol is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, and may also modulate the activity of various receptors in the body.
Biochemische Und Physiologische Effekte
Guaiacol has been shown to possess a range of biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, and may also have anti-cancer and neuroprotective effects. It has also been investigated for its potential use in the treatment of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Guaiacol has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, and has been extensively studied for its potential therapeutic applications. However, it also has some limitations, including its potential toxicity at high doses, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-Methoxy-3,4-dimethylphenol. These include further investigation into its potential therapeutic applications, including its use in the treatment of cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, and to explore its potential use in combination with other therapeutic agents.
Synthesemethoden
Guaiacol can be synthesized through a variety of methods, including the oxidation of eugenol, which is found in essential oils of certain plants. It can also be obtained through the methylation of catechol, a common organic compound.
Wissenschaftliche Forschungsanwendungen
Guaiacol has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant and anti-inflammatory properties, and has been investigated for its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
18102-34-6 |
|---|---|
Produktname |
2-Methoxy-3,4-dimethylphenol |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-methoxy-3,4-dimethylphenol |
InChI |
InChI=1S/C9H12O2/c1-6-4-5-8(10)9(11-3)7(6)2/h4-5,10H,1-3H3 |
InChI-Schlüssel |
RXGGNFVHNLKPQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)O)OC)C |
Kanonische SMILES |
CC1=C(C(=C(C=C1)O)OC)C |
Andere CAS-Nummern |
18102-34-6 |
Synonyme |
2-METHOXY-3,4-DIMETHYL-PHENOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



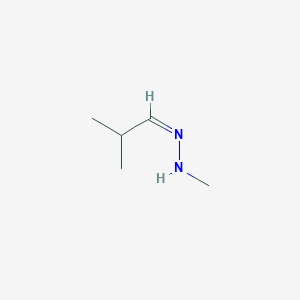
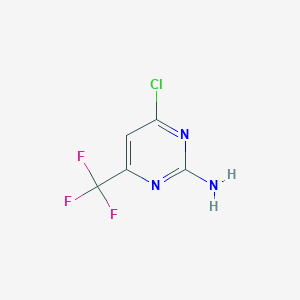
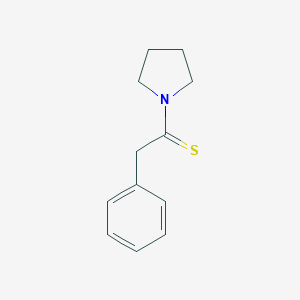
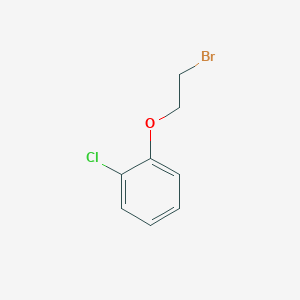
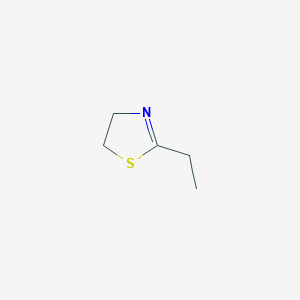
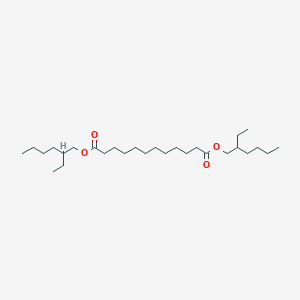
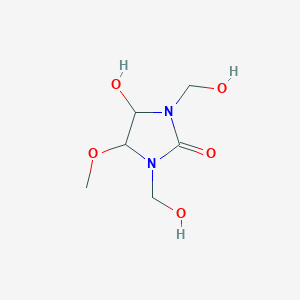
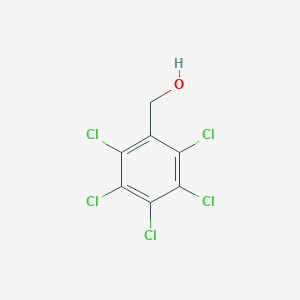
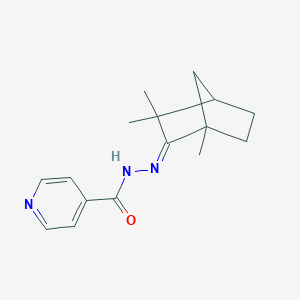
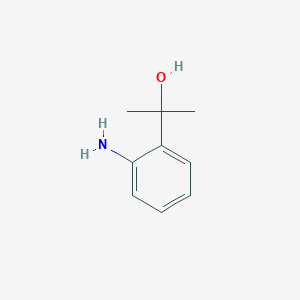
![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
